molecular formula C11H11ClO B1354580 4-Chlorophenyl cyclobutyl ketone CAS No. 77585-25-2

4-Chlorophenyl cyclobutyl ketone

Cat. No. B1354580
CAS RN: 77585-25-2
M. Wt: 194.66 g/mol
InChI Key: IHSRIIPWSHCVCZ-UHFFFAOYSA-N
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Description

4-Chlorophenyl cyclobutyl ketone (CAS Number: 6640-25-1) is an organic compound with the molecular formula ClC6H4COC3H5 . It is also known as (4-Chlorophenyl)cyclopropylmethanone . This ketone features a cyclobutyl ring attached to a phenyl group, with a chlorine atom substituting one of the phenyl ring carbons.



Synthesis Analysis

The synthesis of 4-Chlorophenyl cyclobutyl ketone involves several steps:



  • Cyclohexanone Reaction : Cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent, yielding 1-(2-chlorophenyl)-cyclohexene .

  • Dehydration : Dehydration of the cyclohexene intermediate occurs in the presence of an acidic ionic liquid (specifically, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate ), resulting in the formation of 4-Chlorophenyl cyclobutyl ketone.

  • Oxidation : The synthesized alkene undergoes oxidation using potassium permanganate , leading to the corresponding hydroxy ketone intermediate.

  • Imination and Rearrangement : The hydroxy ketone intermediate reacts with methylamine to form an imine, which then rearranges at elevated temperatures to yield the final product, ketamine.



Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl cyclobutyl ketone consists of a cyclobutyl ring attached to a phenyl group. The chlorine atom is positioned on the phenyl ring. The compound exists as a colorless to yellow liquid .



Chemical Reactions Analysis

In mass spectrometry, 4-Chlorophenyl cyclobutyl ketone fragments through two common pathways:



  • Alpha Cleavage : The bond between the oxygen-bearing carbon and one of the neighboring carbons breaks.

  • Dehydration : Similar to the dehydration observed in chemical reactions, this process occurs in the mass spectrometer.



Physical And Chemical Properties Analysis


  • Appearance : Colorless to yellow liquid.

  • Refractive Index : Approximately 1.5700.

  • Infrared Spectrum : Conforms to the expected structure.

  • Gas-Liquid Content : Minimum 97.5%.


Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Chlorophenyl cyclobutyl ketone has been used in the synthesis of various chemical compounds. For instance, it plays a role in the synthesis of flucycloxuron, an insecticide, through a "one-pot" reaction process. The yield of this synthesis can be improved through optimization, demonstrating the ketone's versatility in chemical synthesis (Gao Xue-yan, 2011).
  • In another study, the synthesis and rearrangement of cyclobutyl methanol, which is closely related to 4-chlorophenyl cyclobutyl ketone, are described. This research provides insights into the potential for chemical transformations and rearrangements involving similar compounds (El-Hachach et al., 1999).

Environmental Applications

  • A study focused on the degradation of 4-chlorophenol, a compound related to 4-chlorophenyl cyclobutyl ketone, using organic oxidants like peroxy acetic acid, para nitro benzoic acid, and methyl ethyl ketone peroxide in combination with UV irradiation. This research contributes to understanding the environmental applications of related compounds in wastewater treatment and pollution control (Sharma et al., 2012).

Photophysical Studies

  • The photophysical properties of compounds like C-(4-chlorophenyl)-N-phenylnitrone, which have structural similarities to 4-chlorophenyl cyclobutyl ketone, have been studied. These studies are significant for understanding the interaction of such compounds with different ketones, contributing to the field of molecular selectivity and solvatochromism (Salampuria et al., 2012).

Catalytic Applications

  • Research on concerted catalytic reactions has used 4-chlorophenyl acetate, structurally related to the ketone , for the conversion of other ketones into chiral acetates. This demonstrates the potential for 4-chlorophenyl cyclobutyl ketone in catalytic applications, particularly in asymmetric transformations (Jung et al., 2000).

Safety And Hazards


  • Toxicity : As with any chemical, handle with care and follow safety protocols.

  • Combustion Products : Thermal decomposition may release irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.


Future Directions

Further studies are warranted to explore potential applications, optimize synthesis methods, and investigate any therapeutic properties.


properties

IUPAC Name

(4-chlorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSRIIPWSHCVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504128
Record name (4-Chlorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl cyclobutyl ketone

CAS RN

77585-25-2
Record name (4-Chlorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Elliott, AW Farnham, NF Janes… - Pesticide …, 1980 - Wiley Online Library
… methy1)triphenylphosphonium chloride (10.6 g); after 30 min, 4-chlorophenyl cyclobutyl ketone (4 g) was added. After 5 h at 65"C, and 21 h at 20C, the product was concentrated in …
Number of citations: 24 onlinelibrary.wiley.com

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